diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Overview
Description
Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Production and Applications
Fermentative Production Enhancements
Biotechnological processes have been significantly optimized for the production of various chemicals, including diols and bio-based platform chemicals such as acetoin and 2,3-butanediol. These compounds are utilized in food, cosmetics, agriculture, and the chemical industry due to their valuable applications. Advances in microbial fermentation, electrode-assisted fermentation, and whole-cell biocatalysis have shown promise for the economical and efficient production of these chemicals. For example, strategies to enhance the fermentative production of acetoin review various approaches including genetic engineering, medium optimization, and process control to improve productivity, highlighting the importance of downstream processing in industrial fermentation (Xiao et al., 2014; Cui et al., 2021).
Catalytic Transformations
The conversion of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol through catalytic transformations, represents a significant area of research. These transformations are crucial for achieving sustainability and atomic economy by utilizing renewable resources over petroleum-based resources. Heterogeneous catalysts have been extensively studied for their efficiency in such transformations, indicating a significant potential for the application of similar catalytic processes in the production of related compounds (Wang et al., 2019).
Importance in Medicinal Chemistry
Compounds with pyrrolidine or pyridine derivatives play a crucial role in medicinal chemistry, serving as precursors or active components in the development of pharmaceuticals. The versatility of these scaffolds allows for the synthesis of biologically active compounds targeting various diseases. Research in this area focuses on the synthesis, biological evaluation, and optimization of these compounds to enhance their efficacy and selectivity for desired biological targets (Li Petri et al., 2021; Altaf et al., 2015).
Mechanism of Action
Target of Action
The primary targets of Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
Biochemical Analysis
Biochemical Properties
It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These compounds can inhibit cell proliferation and induce apoptosis in certain types of cells .
Cellular Effects
In cellular contexts, Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate may have significant effects. For instance, similar compounds have been shown to inhibit the migration and invasion of 4T1 cells, a type of breast cancer cell . This suggests that the compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This inhibition can result in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant effects over time, such as reduced migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Dosage Effects in Animal Models
Similar compounds have shown potent FGFR inhibitory activity in in vitro studies .
Transport and Distribution
Similar compounds have been shown to have potent activities against FGFR1, 2, and 3, suggesting that they may interact with these receptors in various cellular locations .
Subcellular Localization
Similar compounds have been shown to inhibit FGFR signaling pathway, suggesting that they may interact with these receptors at the subcellular level .
Properties
IUPAC Name |
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWWNREJHXTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421254 | |
Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211179-97-4 | |
Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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